S-3,5-Dimethylphenylthioacetate
Description
S-3,5-Dimethylphenylthioacetate is a sulfur-containing organic compound characterized by a thioacetate group (-SC(O)R) attached to a 3,5-dimethylphenyl moiety. Thioacetates are known for their reactivity in nucleophilic substitution reactions, which may underpin their utility in synthetic chemistry or as intermediates in industrial processes.
Properties
IUPAC Name |
S-(3,5-dimethylphenyl) ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-7-4-8(2)6-10(5-7)12-9(3)11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYWKWUCVYDERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)SC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-3,5-Dimethylphenylthioacetate typically involves the acetylation of 3,5-dimethylthiophenol. One common method is the Friedel-Crafts acylation reaction, where 3,5-dimethylthiophenol reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Friedel-Crafts acylation process to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
S-3,5-Dimethylphenylthioacetate undergoes various types of chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
S-3,5-Dimethylphenylthioacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-3,5-Dimethylphenylthioacetate involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic acyl substitution reactions, while the thiophenol group can undergo oxidation and reduction reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,5-Dimethylthiophene
- Structure : A thiophene ring substituted with methyl groups at positions 3 and 3.
- Applications : Widely used in dyes, fragrances, and as a building block for pharmaceuticals due to its aromatic stability and sulfur-mediated reactivity .
- Key Differences : Unlike S-3,5-Dimethylphenylthioacetate, 3,5-dimethylthiophene lacks the thioacetate ester group, limiting its direct use in esterification or acylation reactions.
Thiazole Derivatives (e.g., Thiazol-5-ylmethyl Carbamates)
- Structure : Nitrogen- and sulfur-containing heterocycles with carbamate functional groups (e.g., compounds m, p, and q in ).
- Applications : Pharmacologically active compounds with roles in enzyme inhibition or antimicrobial activity .
- Key Differences : Thiazole derivatives often exhibit higher polarity and hydrogen-bonding capacity compared to this compound, influencing their solubility and bioavailability.
Sulfur-Containing Odorants in Aquaculture Feeds
- Examples : (E)-2-undecenal (fatty, coriander-like) and geosmin (earthy odor) are sulfur-free aldehydes and terpenes, respectively, but highlight the importance of sulfur analogs in aroma profiles .
- Comparison : Sulfur atoms in odorants like thioacetates may enhance volatility or intensity of specific odors (e.g., "blood-like" (E,Z,Z)-2,4,7-tridecatrienal ). However, this compound’s odor profile remains uncharacterized in the provided data.
Functional and Analytical Comparisons
Table 1: Key Properties of Sulfur-Containing Compounds
Table 2: Antioxidant Activity in Sulfur-Containing Systems
Research Findings and Implications
- Reactivity : Thioacetates like this compound may undergo nucleophilic acyl substitutions more readily than thiophenes or thiazoles due to their ester-like structure.
- Antioxidant Pathways : Overexpression of SOD in strain S-3/pKLH344 improved oxidative stress resistance , suggesting that sulfur-containing compounds could synergize with antioxidant enzymes in industrial or biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
